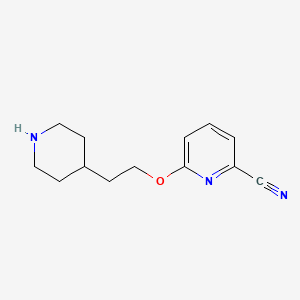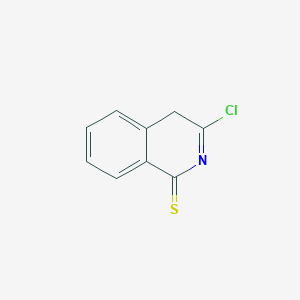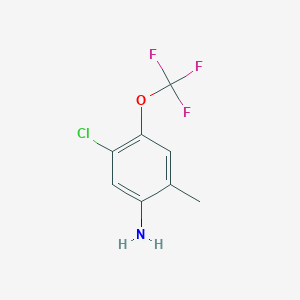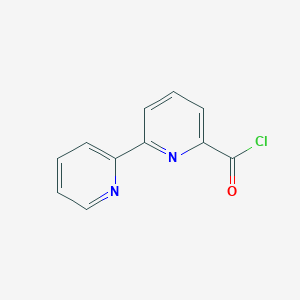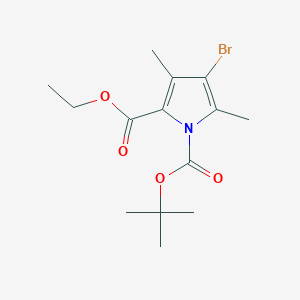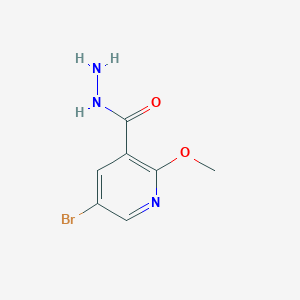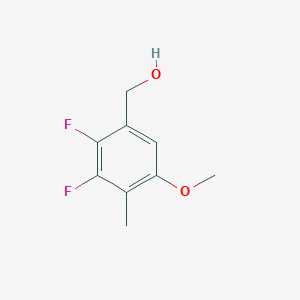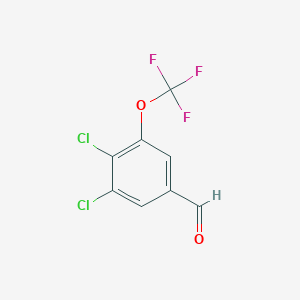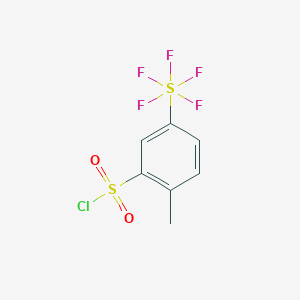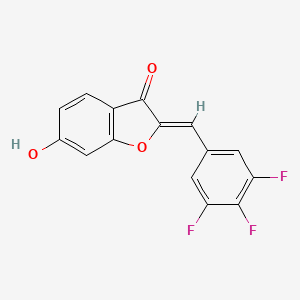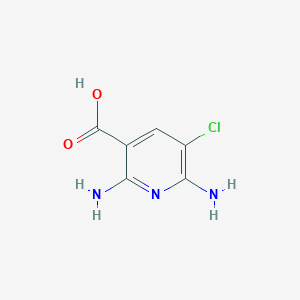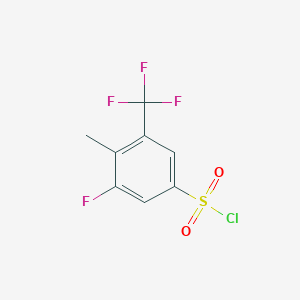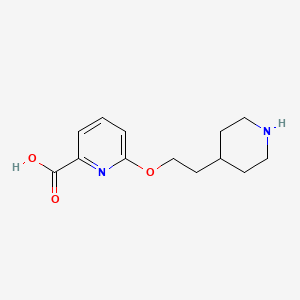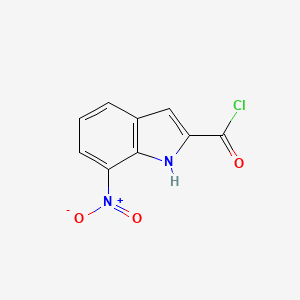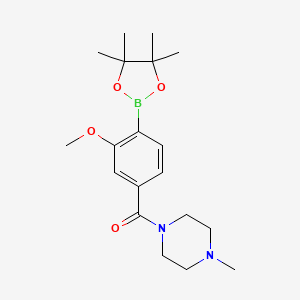
(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone
Overview
Description
The compound is a type of chemical with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It is also known as a boronic acid pinacol ester . This compound is often used as an organic boron reagent and plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .
Synthesis Analysis
The compound can be synthesized through nucleophilic and amidation reactions . It is an organic intermediate with borate and sulfonamide groups .Molecular Structure Analysis
The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is involved in various transformation processes due to its high stability, low toxicity, and high reactivity . It is not only an important intermediate in organic synthesis but also has a wide range of applications in pharmacy and biology .Physical And Chemical Properties Analysis
The compound is a colorless oily substance at room temperature . Its empirical formula is C7H15BO3 . The refractive index n20/D is 1.4096 and the density is 0.9642 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound and its related derivatives are synthesized through multi-step reactions, such as three-step substitution reactions, highlighting their complex chemical structure and the necessity of precise synthetic methods (Huang et al., 2021).
Structural Confirmation and Analysis : Techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction are used to confirm the structures of these compounds. These methods ensure accurate identification and understanding of the molecular configuration (Huang et al., 2021).
Density Functional Theory (DFT) : DFT is applied to calculate molecular structures, providing insights into the electronic properties and potential reactivity of the compound. This theory helps in comparing theoretical values with experimental results, enhancing the understanding of the compound's behavior (Huang et al., 2021).
Biological and Pharmacological Activities
Antimicrobial Activity : Related derivatives, such as (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone, demonstrate promising antifungal activities. This suggests potential applications in developing antimicrobial agents (Lv et al., 2013).
Tubulin Polymerization Inhibition : Some derivatives are found to be highly potent inhibitors of tubulin polymerization. This indicates potential applications in cancer therapy, as tubulin is a key target in cancer cell division (Prinz et al., 2017).
Potential in CNS Disorders : Certain derivatives exhibit central nervous system depressant activity and potential anticonvulsant properties. This opens avenues for research in neurological disorders and psychotropic drug development (Butler et al., 1984).
Safety And Hazards
Future Directions
The compound has a wide range of applications in pharmacy and biology . It can be used to treat tumors and microbial infections, and can also be used to treat anticancer drugs . In addition, boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
properties
IUPAC Name |
[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O4/c1-18(2)19(3,4)26-20(25-18)15-8-7-14(13-16(15)24-6)17(23)22-11-9-21(5)10-12-22/h7-8,13H,9-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUABBHXPBICEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



